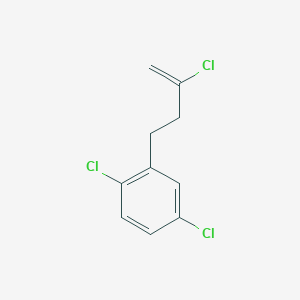

2-Chloro-4-(2,5-dichlorophenyl)-1-butene

Description

2-Chloro-4-(2,5-dichlorophenyl)-1-butene is a chlorinated organic compound featuring a butene backbone substituted with a 2,5-dichlorophenyl group at the 4-position and a chlorine atom at the 2-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and chemical synthesis research. The 2,5-dichlorophenyl moiety is particularly notable for its role in binding to enzymatic pockets, such as the S1-pocket of serine proteases like thrombin and Factor XIIa (FXIIa), as observed in crystallographic studies .

Properties

IUPAC Name |

1,4-dichloro-2-(3-chlorobut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3/c1-7(11)2-3-8-6-9(12)4-5-10(8)13/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMQPBJUGKHHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=C(C=CC(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252355 | |

| Record name | 1,4-Dichloro-2-(3-chloro-3-buten-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-76-5 | |

| Record name | 1,4-Dichloro-2-(3-chloro-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2-(3-chloro-3-buten-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,5-dichlorophenyl)-1-butene typically involves the reaction of 2,5-dichlorobenzene with 1-chlorobutene under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, and conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,5-dichlorophenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction can produce less chlorinated butenes.

Scientific Research Applications

2-Chloro-4-(2,5-dichlorophenyl)-1-butene has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Medicine: Research explores its potential as a pharmacophore in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-4-(2,5-dichlorophenyl)-1-butene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms in the compound enhance its reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Key Compounds:

2,5-Dichlorobenzyltriazole derivatives : Synthesized via click chemistry, these compounds exhibit FXIIa inhibition (IC₅₀ ~100 μM initially, improved to ~10 μM after side-chain modifications) .

Thrombin inhibitors with 2,5-dichlorophenyl groups : These bind to thrombin’s S1-pocket, leveraging the dichlorophenyl moiety for hydrophobic interactions.

Data Table: Comparison of Key Parameters

Analysis:

- Activity : The triazole derivatives demonstrate superior FXIIa inhibition (IC₅₀ ~10 μM) compared to this compound, whose activity remains unquantified in available literature. The rigidity of the triazole scaffold may enhance binding affinity, whereas the butene backbone’s flexibility could reduce target engagement .

- Selectivity : Triazole-based compounds show high selectivity for FXIIa over thrombin, attributed to precise positioning of the 2,5-dichlorophenyl group in the FXIIa S1-pocket. The butene derivative’s selectivity profile is undetermined but may differ due to altered steric effects.

- Structural Impact : Chlorine substitutions at the 2- and 4-positions on the butene chain could influence solubility and metabolic stability, though this requires experimental validation.

Role of the 2,5-Dichlorophenyl Moety

The 2,5-dichlorophenyl group is critical for activity across analogues. In thrombin inhibitors, crystallographic data confirm its placement in the S1-pocket, forming halogen bonds with backbone carbonyls . In FXIIa inhibitors, this moiety similarly drives binding, but selectivity is modulated by the core scaffold (e.g., triazole vs. butene).

Biological Activity

2-Chloro-4-(2,5-dichlorophenyl)-1-butene is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields such as medicine and environmental science.

Chemical Structure and Properties

The compound features a chloro-substituted butene chain attached to a dichlorophenyl group. This unique structure may contribute to its biological activity by allowing interactions with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.

- Antifungal Activity : Potentially effective against fungal pathogens.

- Enzyme Inhibition : May inhibit specific enzymes, leading to altered metabolic pathways.

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The presence of the chloro group allows for nucleophilic substitution reactions, while the dichlorophenyl group may enhance binding affinity to specific targets.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32-128 µg/mL depending on the bacterial strain tested.

-

Antifungal Properties :

- Another research highlighted its antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, with effective concentrations ranging from 64-256 µg/mL.

-

Enzyme Inhibition Studies :

- In vitro studies indicated that the compound could inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to drug interactions when co-administered with other pharmaceuticals.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Enzyme | Effective Concentration (µg/mL) |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | 32-128 |

| Gram-negative bacteria | 32-128 | |

| Antifungal | Candida albicans | 64-256 |

| Aspergillus niger | 64-256 | |

| Enzyme Inhibition | Cytochrome P450 enzymes | IC50 values not specified |

Safety and Environmental Impact

While the compound shows promise in various applications, safety assessments are crucial. Preliminary toxicity studies suggest moderate toxicity levels, necessitating further investigation into its environmental impact and potential bioaccumulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.